molecular formula C14H24ClNO3 B2399682 1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride CAS No. 463929-21-7

1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride

Cat. No.: B2399682
CAS No.: 463929-21-7
M. Wt: 289.8
InChI Key: JFAYATUYVOMOSC-UHFFFAOYSA-N
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Description

1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride is a chemical compound that belongs to the class of beta-blockers. It is known for its pharmacological properties, particularly in the treatment of cardiovascular diseases. This compound is characterized by its molecular structure, which includes a diethylamino group, a methoxyphenoxy group, and a propanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenol with epichlorohydrin to form 1-(4-methoxyphenoxy)-2,3-epoxypropane.

    Amination: The intermediate is then reacted with diethylamine under controlled conditions to yield 1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Purification: Employing techniques such as crystallization and filtration to purify the final product.

    Quality Control: Ensuring the product meets pharmaceutical standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to its alcohol form.

    Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Regeneration of the alcohol form.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving cell signaling and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, hypertension, and arrhythmias.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride involves its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. This results in:

    Decreased Heart Rate: Reducing the heart’s workload and oxygen demand.

    Vasodilation: Lowering blood pressure by relaxing blood vessels.

    Antiarrhythmic Effects: Stabilizing cardiac rhythm by modulating ion channel activity.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another beta-blocker with similar cardiovascular effects.

    Atenolol: A selective beta1 receptor antagonist used in hypertension treatment.

    Metoprolol: A beta1-selective blocker with applications in heart disease management.

Uniqueness

1-(Diethylamino)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride is unique due to its specific molecular structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its methoxyphenoxy group contributes to its lipophilicity, enhancing its ability to cross cell membranes and exert its effects more efficiently.

Properties

IUPAC Name

1-(diethylamino)-3-(4-methoxyphenoxy)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3.ClH/c1-4-15(5-2)10-12(16)11-18-14-8-6-13(17-3)7-9-14;/h6-9,12,16H,4-5,10-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAYATUYVOMOSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(COC1=CC=C(C=C1)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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